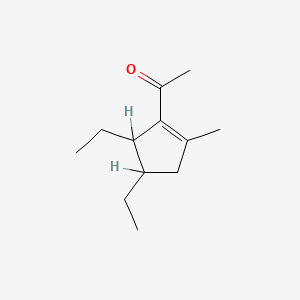![molecular formula C9H19NO2 B13933057 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol is an organic compound with the molecular formula C9H19NO2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol typically involves the reaction of tetrahydropyran derivatives with dimethylamine. One common method involves the use of cerium ammonium nitrate as a catalyst for the reaction of tertiary 1,4- and 1,5-diols to form tetrahydropyran derivatives . Another method includes the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of room temperature ionic liquids (RTILs) and lanthanide triflates as catalysts has been reported to yield high amounts of tetrahydropyran derivatives .
Chemical Reactions Analysis
Types of Reactions
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include tetrahydropyran derivatives, alcohols, amines, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable intermediates that can further react to yield desired products. Its ability to form cyclic structures makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
4-Aminomethyltetrahydropyran: A derivative with an amino group instead of a dimethylamino group.
2H-Pyran-2-one: A related compound with a different ring structure and functional groups.
Uniqueness
Its dimethylamino group enhances its nucleophilicity, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]oxan-4-yl]methanol |
InChI |
InChI=1S/C9H19NO2/c1-10(2)7-9(8-11)3-5-12-6-4-9/h11H,3-8H2,1-2H3 |
InChI Key |
XEUFOQRUXWUGMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCOCC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)


![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)
